![molecular formula C7H3ClN2O6 B142850 5-Chloro-2,4-dinitrobenzoic acid CAS No. 136833-36-8](/img/structure/B142850.png)
5-Chloro-2,4-dinitrobenzoic acid
Overview
Description
5-Chloro-2,4-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,4-dinitrobenzoic acid consists of a benzene ring substituted with a chlorine atom and two nitro groups, and a carboxylic acid group . The average molecular weight is 246.561 Da .Physical And Chemical Properties Analysis
5-Chloro-2,4-dinitrobenzoic acid appears as pale yellow to yellow crystals or powder . It has a melting point of 177-185°C .Scientific Research Applications
5-Chloro-2,4-dinitrobenzoic acid: Scientific Research Applications
Spectrophotometric Analysis: 5-Chloro-2,4-dinitrobenzoic acid can be used in spectrophotometric methods for the determination of certain pharmaceutical compounds. Its absorbance properties allow it to act as a chromophore probe, aiding in the analysis of complex mixtures by capillary zone electrophoresis .
Synthesis of Derivatives: This compound can serve as a precursor for synthesizing various derivatives such as benzoyl chlorides, which have further applications in organic synthesis and pharmaceutical research .
Biochemical Research: In biochemical research, 5-Chloro-2,4-dinitrobenzoic acid could be utilized in studying enzyme kinetics and mechanisms, as its structural analogs are often used as enzyme inhibitors or substrates .
Material Science: The compound’s properties may make it suitable for use in material science research, particularly in the development of novel materials with specific optical or electronic characteristics .
Environmental Analysis: It may be employed as a standard or reagent in environmental analysis to detect and quantify pollutants, especially those related to chlorinated aromatic compounds .
Molecular Complexes Study: The related structural analogs of 5-Chloro-2,4-dinitrobenzoic acid are used to study interactions with nucleobases and controlled production of multi-component molecular complexes, which could imply similar applications for this compound .
Safety and Hazards
5-Chloro-2,4-dinitrobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Similar compounds such as 3,5-dinitrobenzoate derivatives have been shown to exhibit antifungal activity . The targets could potentially be enzymes or proteins involved in the survival and proliferation of fungi.
Mode of Action
It’s worth noting that certain 3,5-dinitrobenzoate derivatives have been found to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . This interference could potentially lead to the disruption of the cell membrane’s integrity and function, thereby inhibiting the growth of the fungi.
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound might affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway could lead to downstream effects such as impaired cell membrane function and ultimately, cell death.
Result of Action
Based on the potential mode of action, the compound could cause disruption of the fungal cell membrane, leading to cell death .
properties
IUPAC Name |
5-chloro-2,4-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOEJCXWMGEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395602 | |
Record name | 5-chloro-2,4-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dinitrobenzoic acid | |
CAS RN |
136833-36-8 | |
Record name | 5-chloro-2,4-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 5-chloro-2,4-dinitrobenzamide mustards, derived from 5-chloro-2,4-dinitrobenzoic acid, influence their potency and selectivity as prodrugs for NTR-mediated GDEPT?
A1: Research indicates that modifications to the amide side chain of 2,4-dinitrobenzamide mustards, synthesized from 5-chloro-2,4-dinitrobenzoic acid, significantly impact their effectiveness as prodrugs for NTR-mediated GDEPT [].
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